N2-Methyl Carbamate vs. N2-tert-Butyl Carbamate: Predicted Metabolic Stability and Steric Profile Differentiation
CAS 1396626-69-9 carries an N2-methyl carbamate, in contrast to the tert-butyl carbamate found in analogs such as CHEMBL599431 (CAS not assigned) [1]. N-Alkyl carbamates are established inactivators of FAAH through covalent modification of the catalytic Ser241 [2]. The methyl carbamate presents a smaller steric footprint (molar refractivity ~10.2 cm³/mol for methyl vs. ~24.5 cm³/mol for tert-butyl) and a distinct metabolic pathway: methyl carbamates undergo CYP450-mediated O-demethylation, whereas tert-butyl carbamates are subject to CYP450 hydroxylation followed by glucuronidation, yielding different metabolite profiles and clearance rates [3]. No direct comparative metabolic stability data exist for CAS 1396626-69-9, but class-level precedent indicates that the N2-ester identity is a primary determinant of both enzyme inactivation kinetics (kᵢₙₐ꜀ₜ/Kᵢ) and hepatic microsomal half-life [2].
| Evidence Dimension | Steric bulk of N2-carbamate substituent (molar refractivity, cm³/mol) |
|---|---|
| Target Compound Data | ~10.2 (methyl, CAS 1396626-69-9) |
| Comparator Or Baseline | ~24.5 (tert-butyl analog, e.g., CHEMBL599431-type) |
| Quantified Difference | ~2.4-fold lower steric bulk; qualitatively distinct CYP450 metabolic fate |
| Conditions | Computed property; in vitro metabolic stability not experimentally determined |
Why This Matters
For research programs seeking a carbamate-based FAAH or serine hydrolase probe with potentially faster metabolic clearance and reduced steric hindrance at the enzyme active site, the methyl carbamate of CAS 1396626-69-9 offers a structurally distinct alternative to tert-butyl carbamate analogs, which may be critical for achieving differential in vivo pharmacokinetic profiles.
- [1] BindingDB Entry BDBM50308300: (S)-tert-Butyl 3-(3-chlorophenylcarbamoyl)-7-(2-(hydroxyamino)-2-oxoethoxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CHEMBL599431). View Source
- [2] Alexander, J. P.; Cravatt, B. F. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chem. Biol. 2005, 12 (11), 1179–1187. View Source
- [3] Vacondio, F.; Silva, C.; Mor, M.; Testa, B. Qualitative Structure–Metabolism Relationships in the Hydrolysis of Carbamates. Drug Metab. Rev. 2010, 42 (4), 551–589. View Source
